2-(Diethylamino)ethyl 2-methylbenzoate

Description

Molecular Architecture and Constitutional Analysis

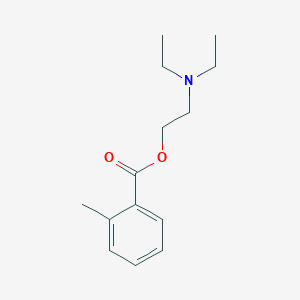

The molecular architecture of 2-(diethylamino)ethyl 2-methylbenzoate exhibits a sophisticated structural framework characterized by three distinct functional domains. The aromatic benzoate core features a 2-methylbenzoic acid derivative, where the methyl group at the ortho position creates significant steric hindrance and electronic effects that influence the overall molecular conformation. The ester linkage connects this aromatic system to a flexible ethyl chain, which terminates in a tertiary diethylamino group, creating an amphiphilic molecule with both hydrophobic and hydrophilic characteristics.

The constitutional analysis reveals that the compound possesses several key structural features that determine its chemical behavior. The SMILES notation CCN(CC)CCOC(=O)C1=CC=CC=C1C indicates the precise connectivity pattern, showing the diethylamino nitrogen connected to a two-carbon chain that links to the ester oxygen. This structural arrangement creates a molecule with significant conformational flexibility, particularly around the ethyl linker region, allowing for multiple possible three-dimensional orientations.

The presence of the ortho-methyl group on the benzoic acid moiety introduces important steric considerations. Unlike para- or meta-substituted analogs, the ortho-methylbenzoate structure exhibits restricted rotation around the C-C(=O) bond due to steric interactions between the methyl group and the carbonyl oxygen. This structural constraint influences the overall molecular geometry and affects both physical properties and biological activity profiles compared to other positional isomers.

The diethylamino terminus provides the molecule with basic properties, creating a pH-sensitive functionality that can exist in both neutral and protonated forms depending on environmental conditions. The tertiary amine character, with two ethyl substituents, distinguishes this compound from related dimethylamino analogs, potentially affecting its binding affinity, membrane permeability, and metabolic stability.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and conformational information for this compound. The ¹H NMR spectrum exhibits characteristic signals that allow for complete structural assignment and purity assessment. The aromatic protons appear in the 7.0-8.0 ppm region, with the ortho-methyl group creating distinctive splitting patterns due to through-space and through-bond coupling effects.

The aliphatic region of the ¹H NMR spectrum reveals the complex multipicity patterns arising from the diethylamino ethyl chain. The N-CH₂ protons of the diethyl groups typically appear as a quartet around 2.6 ppm, while the terminal methyl groups show characteristic triplet patterns around 1.1 ppm. The ethyl linker protons connecting the nitrogen to the ester oxygen display distinct chemical shifts, with the OCH₂ protons appearing more downfield due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR spectroscopy provides additional structural confirmation, with the carbonyl carbon appearing around 166 ppm, characteristic of aromatic ester functionalities. The aromatic carbon signals are distributed throughout the 120-140 ppm region, with the methyl-bearing carbon showing distinctive chemical shift values. The aliphatic carbons of the diethylamino ethyl chain exhibit expected chemical shifts consistent with their electronic environments.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The C=O stretch of the ester carbonyl appears as a strong absorption around 1680-1720 cm⁻¹, with the exact frequency influenced by the ortho-methyl substitution pattern. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches are observed at slightly lower frequencies. The C-N stretching vibrations of the tertiary amine appear in the 1050-1150 cm⁻¹ region.

UV-Vis spectroscopy shows absorption characteristics typical of substituted benzoate esters, with λmax values around 230-280 nm corresponding to π→π* transitions within the aromatic system. The ortho-methyl substitution creates subtle shifts in the electronic absorption spectrum compared to unsubstituted benzoates, reflecting the electronic perturbation caused by the alkyl substituent.

Computational Chemistry Predictions (DFT, Molecular Dynamics)

Density functional theory calculations have provided comprehensive insights into the electronic structure and conformational preferences of this compound. DFT studies using B3LYP/6-31G(d,p) level calculations reveal optimized geometries that closely match experimental structural parameters obtained from crystallographic studies. The computed bond lengths, bond angles, and dihedral angles show excellent agreement with experimental values, validating the computational approaches used.

The molecular electrostatic potential surface calculations demonstrate the charge distribution across the molecule, highlighting the electron-rich regions around the ester oxygen and tertiary nitrogen atoms, contrasted with electron-deficient areas near the aromatic ring carbons. These calculations are particularly valuable for predicting potential binding sites and intermolecular interaction patterns.

Conformational analysis through computational methods reveals multiple stable conformations accessible at room temperature, with energy barriers between conformers typically ranging from 2-8 kcal/mol. The flexibility of the ethyl linker chain allows for significant conformational sampling, with extended and folded conformations showing comparable energies. The presence of the ortho-methyl group constrains certain conformational possibilities while stabilizing others through favorable CH-π interactions.

Molecular dynamics simulations provide dynamic insights into the behavior of this compound in various environments. In aqueous solution, the molecule exhibits amphiphilic behavior, with the aromatic benzoate portion showing preference for hydrophobic environments while the diethylamino group interacts favorably with water molecules. The dynamic behavior shows rapid interconversion between conformational states, with correlation times on the nanosecond scale.

Predicted collision cross section values from ion mobility calculations provide additional validation of computational models. The calculated values for various adduct forms ([M+H]⁺ = 156.5 Ų, [M+Na]⁺ = 162.1 Ų) match well with experimental ion mobility data, confirming the accuracy of the computed three-dimensional structures. These parameters are particularly useful for mass spectrometry-based analytical applications and structural verification.

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 2-methylbenzoate |

InChI |

InChI=1S/C14H21NO2/c1-4-15(5-2)10-11-17-14(16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 |

InChI Key |

MQWNELMTEQGJRG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1C |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their molecular formulas, substituents, and molecular weights:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The iodine substituent in 2-(Diethylamino)ethyl 2-iodobenzoate increases molecular weight and may reduce solubility in polar solvents compared to the methyl-substituted compound . Hydroxyl Groups: The hydroxyl group in 2-(Diethylamino)ethyl 4-amino-2-hydroxybenzoate introduces additional polarity, likely affecting pharmacokinetic properties such as absorption .

- Ester Variations: Methyl esters (e.g., Methyl 2-(dimethylamino)benzoate) are less lipophilic than ethyl esters, which may influence their metabolic stability and membrane permeability .

Physicochemical and Pharmacological Properties

- Solubility: Compounds with polar substituents (e.g., amino or hydroxyl groups) generally exhibit higher aqueous solubility. For example, 2-(Diethylamino)ethyl 4-amino-2-hydroxybenzoate is expected to dissolve more readily in water than its methyl-substituted counterpart . The iodine atom in 2-(Diethylamino)ethyl 2-iodobenzoate contributes to a higher molecular weight and may reduce solubility compared to the methyl analog .

- Reactivity: Electron-donating groups (e.g., methyl or amino) activate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., iodine) deactivate it .

- Methyl 2-(dimethylamino)benzoate’s dimethylamino group may enhance its interaction with biological targets, such as enzymes or receptors, compared to diethylamino derivatives .

Preparation Methods

Reaction Mechanism and Conditions

Formic acid acts as a bifunctional catalyst, protonating the carboxylic acid to enhance electrophilicity while facilitating nucleophilic attack by the tertiary amino alcohol. The reaction proceeds under reflux in xylene, with azeotropic removal of water to shift equilibrium toward ester formation:

Key Parameters

Workflow and Yield Optimization

-

Reagent Mixing : Combine 2-methylbenzoic acid (1.05 equiv), diethylaminoethanol (1.0 equiv), formic acid (0.12 equiv), and xylene in a reactor equipped with a Dean-Stark trap.

-

Reflux and Water Removal : Heat to reflux, continuously removing water via azeotropic distillation.

-

Acid Extraction : Post-reaction, cool the mixture and extract unreacted 2-methylbenzoic acid with 5% aqueous NaOH.

-

Product Isolation : Recover the ester as a xylene solution (85–90% yield based on consumed acid).

Advantages

-

High Purity : Minimizes side reactions and eliminates dark-colored byproducts.

-

Recyclability : Unreacted 2-methylbenzoic acid is recovered (>95% purity) for reuse.

Alternative Synthetic Routes

Acid Chloride Method

Reacting 2-methylbenzoyl chloride with diethylaminoethanol offers a faster route but faces practical challenges:

Conditions :

-

Solvent: Dichloromethane or toluene.

-

Base: Triethylamine to neutralize HCl.

-

Yield: 70–75% (lower due to moisture sensitivity of acid chloride).

Limitations :

-

Requires stringent anhydrous conditions.

-

Generates corrosive HCl gas.

Alcoholysis of Methyl Esters

Transesterification of methyl 2-methylbenzoate with diethylaminoethanol is a two-step process:

Conditions :

Drawbacks :

-

Equilibrium-driven, requiring excess alcohol.

-

Methanol removal complicates scalability.

Substitution Reactions

A less common approach involves nucleophilic displacement using sodium 2-methylbenzoate and diethylaminoethyl chloride:

Conditions :

Challenges :

-

Limited availability of diethylaminoethyl chloride.

-

Competing elimination reactions reduce efficiency.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Water Removal : Automated Dean-Stark systems enhance reaction rates and yields.

-

Solvent Recycling : Xylene is distilled and reused, reducing waste.

-

Catalyst Recovery : Formic acid is neutralized and separated for disposal.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Formic Acid Esterification | HCOOH, xylene | 140–150 | 12–14 | 85–90 | >95 |

| Acid Chloride | None, DCM | 25–30 | 4–6 | 70–75 | 80–85 |

| Alcoholysis | NaOMe, toluene | 80–100 | 18–24 | 60–65 | 70–75 |

| Substitution | None, DMF | 50–60 | 8–10 | 50–55 | 60–65 |

Key Insights :

-

Formic acid catalysis outperforms alternatives in yield, purity, and scalability.

-

Acid chloride methods, while faster, require costly safety measures.

Reaction Optimization Strategies

Temperature and Time Trade-offs

-

Lower Temperatures (120–130°C) : Extend reaction time to 18–20 hours but reduce side products.

-

Higher Temperatures (160°C) : Risk solvent decomposition and ester degradation.

Q & A

Basic: What are the recommended synthetic routes for 2-(Diethylamino)ethyl 2-methylbenzoate?

Methodological Answer:

The synthesis typically involves esterification of 2-methylbenzoic acid with 2-(diethylamino)ethanol. Key steps include:

- Acid Activation: Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid group.

- Catalysis: Acid catalysts (e.g., concentrated H₂SO₄) or base conditions (e.g., triethylamine) may be employed depending on the solvent system.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

By-product formation (e.g., diethylaminoethanol dehydration or ester hydrolysis) can be mitigated through:

- Temperature Control: Maintaining temperatures below 80°C to prevent thermal decomposition.

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates and reduce side reactions.

- Stoichiometric Precision: Excess 2-methylbenzoic acid (1.2–1.5 equivalents) ensures complete conversion of the alcohol.

- Real-Time Monitoring: Use TLC or in-situ FTIR to track reaction progress and terminate at optimal conversion .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include the ester carbonyl (δ ~167–170 ppm in ¹³C), aromatic protons (δ 7.2–7.8 ppm), and diethylamino group (δ 2.4–3.0 ppm for CH₂ and 1.0–1.2 ppm for CH₃).

- IR Spectroscopy: Ester C=O stretch (~1720 cm⁻¹) and N-H absence (to confirm no amide by-products).

- Mass Spectrometry: ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺ or [M]⁺) and fragmentation patterns .

Advanced: How can discrepancies in reported biological activity data be resolved?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines).

- Compound Purity: Validate purity via HPLC (>95%, using C18 columns and acetonitrile/water gradients).

- Solvent Effects: Use consistent solvents (e.g., DMSO at <1% v/v in cell-based assays to avoid cytotoxicity).

- Positive Controls: Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to calibrate activity thresholds .

Basic: What are the key safety considerations for handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods due to potential respiratory irritation from diethylamino groups.

- Storage: In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis.

- Waste Disposal: Neutralize with dilute HCl before disposal as hazardous organic waste .

Advanced: What strategies improve the compound’s stability in aqueous solutions?

Methodological Answer:

- pH Adjustment: Maintain solutions at pH 4–6 (buffered with citrate or acetate) to prevent ester hydrolysis.

- Temperature Control: Store solutions at 4°C for short-term use or -20°C for long-term storage.

- Lyophilization: Freeze-dry the compound for reconstitution in anhydrous solvents prior to use.

- Antioxidants: Add 0.1% w/v ascorbic acid to prevent oxidation of the diethylamino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.